

spectroscopic data (NMR, IR, Mass Spec) of 1-Butoxy-2-propanol

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Compound of Interest

Compound Name: 1-Butoxy-2-propanol

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Spectroscopic Data of 1-Butoxy-2-propanol: A Technical Guide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Butoxy-2-propanol** (CAS No. 5131-66-8), a widely used solvent in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed analytical information for characterization, quality control, and formulation purposes. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **1-Butoxy-2-propanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Butoxy-2-propanol** (90 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.95	m	1H	-	CH(OH)
3.46	t	2H	6.6	O-CH ₂ -(CH ₂) ₂ -CH ₃
3.40	dd	1H	3.3, 9.5	O-CH ₂ -CH(OH)
3.23	dd	1H	8.0, 9.5	O-CH ₂ -CH(OH)
2.56	br s	1H	-	OH
1.55	m	2H	-	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.38	m	2H	-	O-(CH ₂) ₂ -CH ₂ -CH ₃
1.14	d	3H	6.3	CH(OH)-CH ₃
0.93	t	3H	7.3	(CH ₂) ₃ -CH ₃

m = multiplet, t = triplet, dd = doublet of doublets, d = doublet, br s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **1-Butoxy-2-propanol** (22.5 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
76.2	O-CH ₂ -CH(OH)
71.3	O-CH ₂ -(CH ₂) ₂ -CH ₃
66.2	CH(OH)
31.9	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
19.4	O-(CH ₂) ₂ -CH ₂ -CH ₃
18.7	CH(OH)-CH ₃
14.0	(CH ₂) ₃ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Butoxy-2-propanol** (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3422	Strong, Broad	O-H stretch (alcohol)
2960	Strong	C-H stretch (alkane)
2930	Strong	C-H stretch (alkane)
2871	Strong	C-H stretch (alkane)
1457	Medium	C-H bend (alkane)
1376	Medium	C-H bend (alkane)
1111	Strong	C-O stretch (ether and alcohol)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **1-Butoxy-2-propanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment Assignment
45	100	[C ₂ H ₅ O] ⁺
57	55	[C ₄ H ₉] ⁺
43	40	[C ₃ H ₇] ⁺
59	35	[C ₃ H ₇ O] ⁺
75	30	[C ₄ H ₁₁ O] ⁺
41	28	[C ₃ H ₅] ⁺
29	25	[C ₂ H ₅] ⁺
73	20	[C ₄ H ₉ O] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Butoxy-2-propanol** was prepared by dissolving approximately 10-20 mg of the analyte in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The magnetic field was locked using the deuterium signal from the solvent, and the field homogeneity was optimized through shimming.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat **1-Butoxy-2-propanol** was placed on a potassium bromide (KBr) salt plate, and a second plate was placed on top to create a thin liquid film. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A

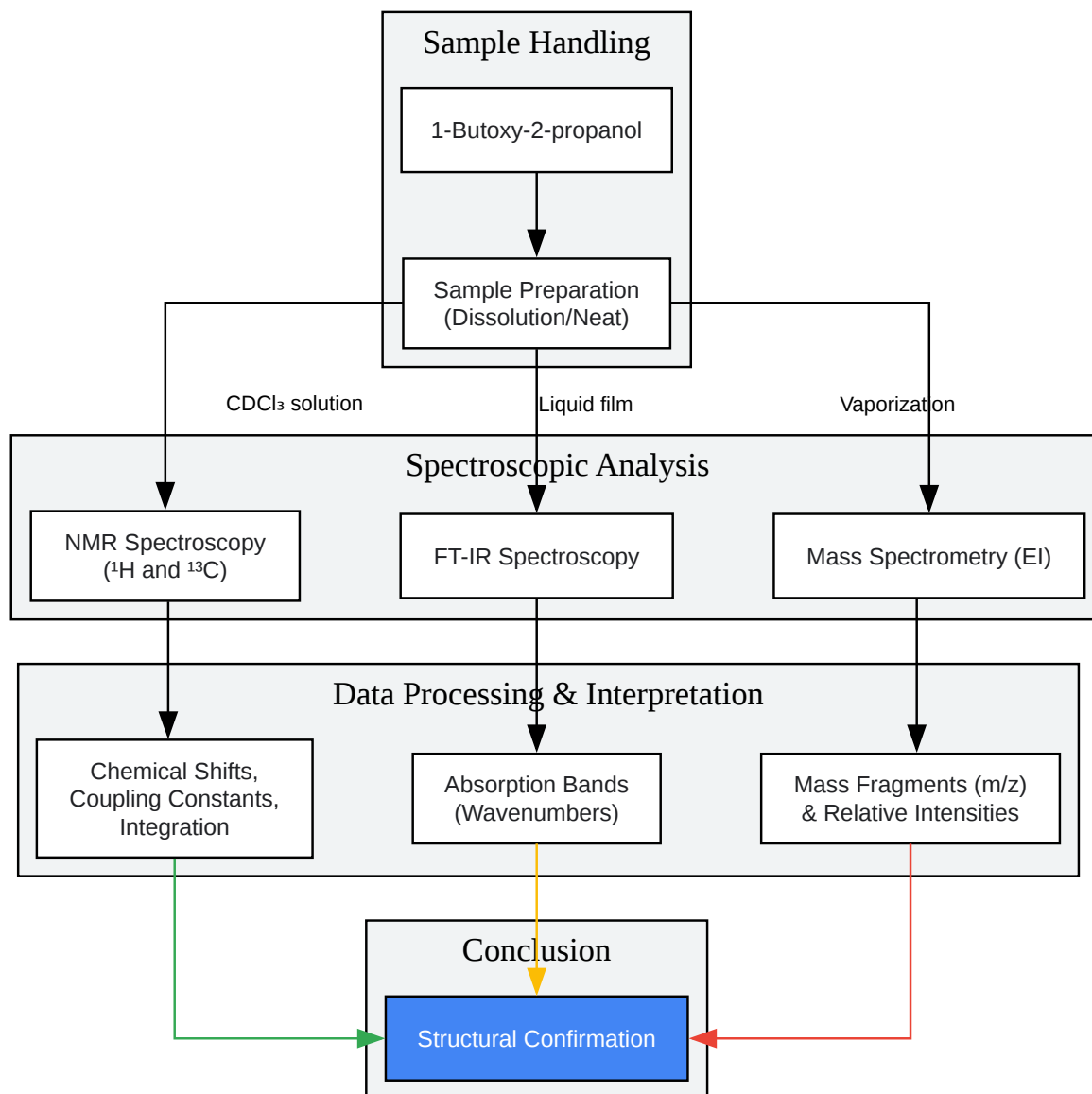
background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The volatile liquid sample was introduced into the ion source, where it was vaporized and bombarded with a beam of 70 eV electrons. The resulting positively charged fragments were accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each fragment.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical substance like **1-Butoxy-2-propanol**.



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Caption: Workflow for Spectroscopic Analysis of **1-Butoxy-2-propanol**.

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